Bopindolol malonate
Overview
Description
Bopindolol malonate is an ester prodrug for the beta blocker pindolol . It is a non-selective antagonist of β1- and β2-adrenoceptors (ARs), and has been found to have several unique properties . It is used for the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation .
Synthesis Analysis
Bopindolol malonate slowly dissociates into the active metabolites 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole (18-502) and 4-(3-tert-butylaminopropoxy)-2-carboxyl indole (20-785) which both demonstrate potent β1-adrenoceptor blocking activity in vitro .Molecular Structure Analysis
The molecular formula of Bopindolol malonate is C26H32N2O7 . Its average mass is 484.542 Da and its mono-isotopic mass is 484.220947 Da .Chemical Reactions Analysis
Bopindolol malonate is a prodrug of pindolol . Pindolol is a non-selective beta-adrenergic antagonist (beta-blocker) which possesses intrinsic sympathomimetic activity (ISA) in therapeutic dosage ranges but does not possess quinidine-like membrane stabilizing activity .Scientific Research Applications
Fluorometric Determination in Pharmaceuticals and Biological Fluids
Bopindolol malonate's application in analytical chemistry is evident in its fluorometric determination in pharmaceutical preparations and biological fluids. A study developed sensitive fluorometric methods for the determination of bopindolol malonate, measuring its native fluorescence in specific solvents. This method is significant for the assay of commercial tablets and content uniformity testing, highlighting its utility in pharmaceutical quality control (Belal et al., 2012).
Pharmacological Properties and Clinical Implications
Research on bopindolol malonate has also focused on its unique pharmacological properties. It is a non-selective antagonist of beta 1- and beta 2-adrenoceptors with intrinsic sympathomimetic and membrane-stabilizing actions. Molecular modeling studies have identified potential interaction sites between bopindolol and beta-adrenoceptor subtypes. These findings are crucial in understanding its pharmacological behavior, especially in cardiovascular diseases (Nagatomo et al., 2006).
Analytical Determination Techniques
Several studies have developed methods for the analytical determination of bopindolol in various matrices. This includes the use of flow injection analysis (FIA) and sequential injection technique (SIA) with spectrophotometric detection. These methods provide efficient, reliable, and rapid determination of bopindolol in pharmaceutical formulations, demonstrating its analytical relevance in quality control processes (Meireles et al., 2003; Šatínský et al., 2003).
Effect on Reactive Oxygen Species Formation
The role of bopindolol malonate in reactive oxygen species (ROS) formation during its peroxidation has been studied using electron spin resonance (ESR) and spectrophotometry. This research provides insights into the oxidative stability of bopindolol and its potential implications in pharmaceutical formulation stability and efficacy (Kruk et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOONRJGLKHGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002965 | |
Record name | Bopindolol malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bopindolol malonate | |
CAS RN |
82857-38-3 | |
Record name | Bopindolol malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82857-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bopindolol malonate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bopindolol malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOPINDOLOL MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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